(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Description
Properties
IUPAC Name |
(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAETYRRYJIAR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180923-77-7 | |
| Record name | (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid typically involves the following steps:
Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Attachment of the Butanoic Acid Moiety: The butanoic acid group is introduced through a series of reactions, including esterification and subsequent hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of isoindolinone derivatives with structural variations in alkyl chain length, substituents, and stereochemistry. Below is a detailed comparison:
Structural Analogs with Alkyl Chain Modifications
The following analogs, produced by Combi-Blocks, highlight how chain length and branching influence properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Modifications | Purity |
|---|---|---|---|---|---|
| (2S)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Target) | 180923-77-7 | C₁₃H₁₅NO₃ | 233.27 | 3-methyl, butanoic acid chain | >97% |
| 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | 101004-93-7 | C₁₂H₁₃NO₃ | 219.24 | Shorter chain (butanoic → propanoic) | 96% |
| 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | 180923-81-3 | C₁₄H₁₇NO₃ | 247.29 | Extended chain (pentanoic acid) | 95% |
| 4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | 298700-70-6 | C₁₄H₁₇NO₃ | 247.29 | Methyl shift to C4 position | 95% |
Key Observations :
- Chain elongation (e.g., pentanoic acid) increases molecular weight and may enhance lipophilicity, impacting bioavailability .
- Substituent position shifts (e.g., 4-methyl vs.
Stereochemical Variants
The 2R enantiomer of a closely related compound, (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid (C₁₃H₁₃NO₄), demonstrates distinct crystallographic properties. Its crystal structure shows a dihedral angle of 67.15° between the isoindolinone ring and the carboxyl group, compared to the target compound’s planar conformation. Additionally, intramolecular C–H···O interactions form an S(6) ring motif, which is absent in the (2S) variant .
Functional Group Derivatives
Ester Derivatives
Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS: 124729-87-9) replaces the carboxylic acid with a methyl ester. This modification increases molecular weight (261.28 vs. 233.27) and alters solubility (ester derivatives are generally less polar) .
Amide-Linked Derivatives
Compounds like 2-(1,3-dioxoisoindol-2-yl)ethyl (2S)-2-(furan-2-carbonylamino)-3-methylbutanoate introduce a furan-2-carbonylamino group, creating a more complex structure (C₁₈H₁₆N₂O₅). Such derivatives are often explored for enhanced pharmacokinetic profiles or targeted delivery .
Biological Activity
(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, with the CAS number 180923-77-7, is a chemical compound notable for its potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its structural characteristics and the biological implications of its isoindole moiety.
Chemical Structure and Properties
The presence of the isoindole structure is significant as it is often associated with various pharmacological activities, including anti-inflammatory and neuroprotective effects.
Research indicates that compounds similar to (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid may interact with several biological pathways:
- Epigenetic Modulation : The compound may influence gene expression through epigenetic mechanisms, particularly by affecting histone modification patterns. This is critical in understanding its role in diseases like cancer and neurodegenerative disorders .
- G Protein-Coupled Receptor (GPCR) Interaction : There is evidence suggesting that isoindole derivatives can modulate GPCR activity, which is crucial for numerous physiological processes .
Neuroprotective Effects
A study highlighted the neuroprotective potential of isoindole compounds in models of neurodegeneration. The compound demonstrated significant inhibition of neuronal apoptosis induced by oxidative stress. This suggests a possible therapeutic role in conditions such as Alzheimer's disease .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing (2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid with high enantiomeric purity?
- Methodological Answer : To ensure enantiomeric purity, employ asymmetric synthesis techniques such as chiral auxiliary-mediated reactions or enzymatic catalysis. For example, X-ray crystallography of structurally related isoindolinone derivatives (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) reveals that dihedral angles between the isoindolinone ring and adjacent functional groups critically influence stereochemical outcomes . Monitor reaction progress using chiral HPLC with columns like Chiralpak® IA/IB, which resolve enantiomers based on hydrogen-bonding interactions .
Q. How can the conformational stability of this compound be analyzed under varying experimental conditions?
- Methodological Answer : Perform dynamic NMR studies in polar solvents (e.g., DMSO-d₆) to assess intramolecular hydrogen bonding and rotational barriers. For solid-state analysis, single-crystal X-ray diffraction (SCXRD) can quantify dihedral angles (e.g., 67.15° between isoindolinone and carboxylic acid groups in analogous structures) and identify stabilizing interactions like C–H⋯O hydrogen bonds . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) further evaluate stability under temperature stress .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, ¹H/¹³C NMR for structural confirmation (e.g., characteristic shifts for isoindolinone protons at δ 7.5–8.0 ppm), and FTIR to verify carbonyl stretching vibrations (~1700 cm⁻¹). For purity, use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation kinetics data for this compound under oxidative conditions?
- Methodological Answer : Degradation pathways often depend on solvent polarity and trace metal impurities. Design controlled experiments using LC-MS to identify degradation products (e.g., lactone or epoxide derivatives). For reproducibility, pre-treat solvents with chelating agents (e.g., EDTA) to eliminate metal-catalyzed oxidation . Cross-validate kinetic models (e.g., first-order vs. autocatalytic) using isothermal calorimetry .
Q. What strategies optimize the compound’s solid-state interactions for co-crystallization with pharmacologically relevant partners?
- Methodological Answer : Screen co-formers (e.g., nicotinamide, succinic acid) via solvent-drop grinding and analyze hydrogen-bonding motifs using SCXRD. For example, isoindolinone derivatives form C(7) hydrogen-bonded chains in the solid state, which can be leveraged to design co-crystals with improved solubility . Pair this with computational tools like Mercury CSD to predict packing efficiency .
Q. How do stereochemical variations in the isoindolinone ring impact biological activity?
- Methodological Answer : Synthesize diastereomers via epimerization under basic conditions (e.g., KOH/EtOH) and compare their activity in enzyme inhibition assays (e.g., against serine hydrolases). Molecular docking studies using software like AutoDock Vina can correlate stereochemistry with binding affinity to targets such as cyclooxygenase-2 (COX-2), guided by structural analogs like indobufen . Validate results with circular dichroism (CD) to confirm stereochemical integrity post-assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
